molecular formula C18H14ClN3OS B2823259 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392252-91-4

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2823259
CAS No.: 392252-91-4
M. Wt: 355.84
InChI Key: XTWUPNOAEGNUJJ-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted at position 2 with a 4-chlorophenyl group and at position 3 with a benzamide moiety. The thienopyrazole scaffold is known for its versatility in medicinal chemistry, often serving as a framework for targeting biological receptors such as cryptochromes (CRY1/CRY2) and kinases.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c19-13-6-8-14(9-7-13)22-17(15-10-24-11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWUPNOAEGNUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound as the starting material.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with a benzamide derivative under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Pharmacological Implications

Compound 11 demonstrates selective CRY1 agonism, while Compound 12 shows CRY2 preference. The target compound’s unmodified benzamide and 4-chlorophenyl substituents could modulate CRY selectivity, though experimental validation is required.

Broader Structural Analogues with Chlorophenyl Substituents

Pyrrolopyrrole Diones ()

Compounds like 3,6-Bis(4-chlorophenyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione share the 4-chlorophenyl motif. While pharmacologically distinct, the chloro group’s role in enhancing photostability or π-π stacking interactions in materials science may parallel its utility in stabilizing drug-receptor interactions .

Azo Dyes ()

4,4'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[...] derivatives highlight chloro substituents’ prevalence in dyes. This underscores the 4-chlorophenyl group’s versatility across chemical applications, though its pharmacological relevance in the target compound remains distinct .

Q & A

Q. What are the optimal synthetic routes for N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide?

The synthesis typically involves a multi-step process:

  • Core Formation : Cyclization reactions to construct the thieno[3,4-c]pyrazole core using precursors like thiophene derivatives and hydrazines.
  • Substitution Reactions : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.
  • Benzamide Coupling : Reaction with benzoyl chloride derivatives under basic conditions (e.g., triethylamine in DMF or DCM). Key reagents include halogenated intermediates, base catalysts (e.g., K₂CO₃), and solvents like DMF or dichloromethane. Reaction conditions (temperature: 60–100°C, 12–24 hours) significantly impact yield and purity .

Q. How is the compound characterized structurally and analytically?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks).
  • X-ray Crystallography : Resolves 3D conformation and π-π stacking interactions in the solid state.
  • HPLC : Assesses purity (>95% typically required for biological assays) .

Q. What initial biological screening methods are recommended for this compound?

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays to determine IC₅₀ values.
  • Enzyme Inhibition : Screen for kinase or protease inhibition via fluorometric/colorimetric assays.
  • Solubility Testing : Use PBS or DMSO solutions to assess bioavailability limitations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent Variation : Systematically modify the benzamide moiety (e.g., electron-withdrawing groups like -NO₂ or -CF₃) to enhance target binding.
  • Bioisosteric Replacement : Replace the thienopyrazole core with indole or pyrazolo[3,4-d]pyrimidine to compare potency.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like EGFR or COX-2 .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Dose-Response Curves : Use 8–10 concentration points to improve IC₅₀ accuracy.
  • Orthogonal Validation : Confirm apoptosis induction via flow cytometry (Annexin V/PI) alongside MTT data .

Q. How to investigate the compound’s mechanism of action at the molecular level?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified receptors (e.g., GPCRs).
  • RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells.
  • Western Blotting : Quantify protein-level changes in signaling pathways (e.g., MAPK/ERK) .

Q. What strategies improve the compound’s metabolic stability and solubility?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility.
  • Co-crystallization : Use co-formers like cyclodextrins to improve dissolution rates.
  • Lipophilicity Adjustment : Replace chlorophenyl with polar groups (e.g., -SO₃H) while maintaining activity .

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